molecular formula C3H3FN2O2S2 B2906081 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride CAS No. 1909313-52-5

5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride

Cat. No. B2906081
CAS RN: 1909313-52-5
M. Wt: 182.19
InChI Key: PPMWBMZURKEVHP-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Functionalization of Thiadiazoles

A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole has been conducted, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . This process involves altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity against E. coli, B. mycoides, and C. albicans . Some of these compounds have shown significant antimicrobial activity .

Pesticides

The compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide . This application takes advantage of the compound’s reactivity and its ability to interfere with certain biological processes.

Enzyme Inhibitors

5-amino-3-methyl-1,2,4-thiadiazole is also a component of medicinally important enzyme inhibitors . These inhibitors can block the activity of certain enzymes, which can be useful in treating various diseases.

Anticancer Agents

Some 1,3,4-thiadiazolyl-1,2,4 derivatives have been synthesized and tested for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines . These compounds could potentially be used in the development of new anticancer drugs.

Antidepressants

Derivatives of 1,3,4-thiadiazoles and 1,2,4-triazole are known to exhibit antidepressant activity . This is usually explored by the forced swim test .

Future Directions

For more detailed information, you can refer to the Enamine product page .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad spectrum of pharmacological activities . They have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Mode of Action

1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

One study on a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .

Result of Action

It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities . This suggests that the compound might have similar effects.

Action Environment

It’s known that multiple factors such as the global economic crisis, human migration, alcohol and drug addiction, and the spread of hiv infection can seriously impact the incidence of diseases like tuberculosis and lead to the emergence of resistant strains . This suggests that similar environmental factors might influence the action of 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride.

properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMWBMZURKEVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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